2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride typically involves the reaction of 2-(4-Ethoxyphenyl)-6-methylquinoline with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the quinoline derivative is dissolved in an inert solvent such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The product is isolated by evaporating the solvent and purifying the residue through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, typically at room temperature or slightly elevated temperatures.
Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Strong oxidizing agents like KMnO4 or CrO3 are used in acidic or basic aqueous solutions at elevated temperatures.
Major Products Formed
Amides, esters, and thioesters: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Carboxylic acids: Formed through oxidation reactions.
Scientific Research Applications
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Agrochemicals: It serves as a precursor for the synthesis of herbicides and insecticides.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of inflammatory or cancerous processes. The molecular targets and pathways involved vary depending on the specific derivative or analog being studied.
Comparison with Similar Compounds
2-(4-Ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride can be compared with other quinoline derivatives such as:
2-Phenylquinoline-4-carbonyl chloride: Lacks the ethoxy and methyl groups, which may result in different reactivity and biological activity.
2-(4-Methoxyphenyl)-6-methylquinoline-4-carbonyl chloride: Contains a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
2-(4-Ethoxyphenyl)-6-chloroquinoline-4-carbonyl chloride: Contains a chloro group instead of a methyl group, which may influence its chemical and biological properties.
The presence of the ethoxy and methyl groups in this compound makes it unique and may enhance its solubility, reactivity, and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-6-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-23-14-7-5-13(6-8-14)18-11-16(19(20)22)15-10-12(2)4-9-17(15)21-18/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCRQBAYPMMSNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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